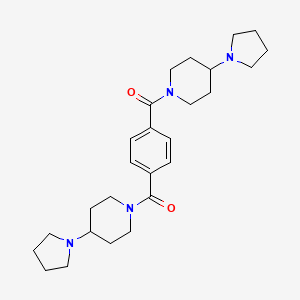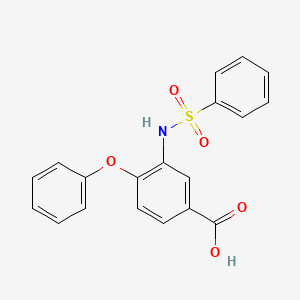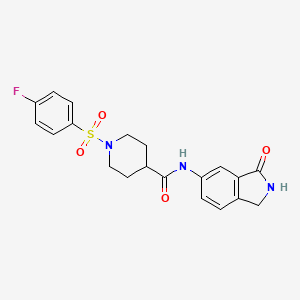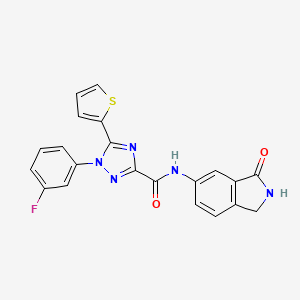
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide, also known as TZB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TZB belongs to the thiazolidinone family of compounds and has been shown to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The mechanism of action of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In oxidative stress, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to have a range of biochemical and physiological effects. In cancer, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to induce apoptosis and cell cycle arrest, inhibit angiogenesis, and inhibit the invasion and metastasis of cancer cells. In inflammation, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and reduce the infiltration of immune cells. In oxidative stress, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to scavenge free radicals and protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide is its ability to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment. Another advantage is its ability to reduce inflammation and oxidative stress, which can be beneficial in various diseases. However, one of the limitations of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide research. One direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more efficient synthesis methods to increase the yield and purity of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide and its potential side effects.
Conclusion
In conclusion, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been optimized to obtain a high yield and purity of the compound. 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress. 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, the reduction of pro-inflammatory cytokines, and the scavenging of free radicals. While 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has several advantages, such as its ability to inhibit the growth and proliferation of cancer cells, there are also limitations, such as its low solubility in water. Further research is needed to fully understand the potential of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide as a therapeutic agent and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide involves the reaction of 2-aminothiophenol and 3-(2-bromoacetyl)indolin-2-one in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then treated with benzoyl chloride to yield 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide. The synthesis of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been optimized to obtain a high yield and purity of the compound.
Applications De Recherche Scientifique
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress. In cancer, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In oxidative stress, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide has been shown to scavenge free radicals and protect cells from oxidative damage.
Propriétés
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c22-17(20-14-5-2-13-11-19-18(23)16(13)10-14)12-3-6-15(7-4-12)21-8-1-9-26(21,24)25/h2-7,10H,1,8-9,11H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUJDUUJIJKKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(CNC4=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7552534.png)
![(3-Anilinopyrrolidin-1-yl)-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanone](/img/structure/B7552542.png)

![2-[4-[4-(3,4-dihydro-1H-isoquinolin-2-yl)benzoyl]piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7552558.png)
![2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7552565.png)
![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-phenyl-2-pyrrolidin-1-ylacetamide](/img/structure/B7552571.png)

![1-benzyl-N-(3-oxo-1,2-dihydroisoindol-5-yl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7552594.png)

![N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7552602.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552616.png)
![N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7552622.png)
